1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .
Synthesis Analysis
To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .Chemical Reactions Analysis
The Ullmann reaction with 1,3-dimethyl-5-amino pyrazole 17 afforded the formation of 90. This compound was reacted with Grignard reagent CH 3 MgBr, and it was hydrolysed to yield an alcohol 91, which was cyclised to 92 with PPA at 85–110 °C .Physical and Chemical Properties Analysis
The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure of coordination complexes involving similar pyrazole derivatives highlight the versatility and reactivity of these compounds in forming complex structures with metals such as Cu(II) and Co(II). These compounds exhibit a range of coordination modes, offering insights into their potential applications in materials science and coordination chemistry. For instance, the synthesis of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand resulted in square-planar and octahedral complexes, respectively, showcasing the ligand's ability to adapt to different metal coordination environments (Jacimovic et al., 2015). Similarly, mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrated the formation of 2D hydrogen bonded networks, indicating potential for constructing novel molecular architectures (Radi et al., 2015).
Optical Properties
Research on antipyrine derivatives thin films, closely related to pyrazole derivatives, explored the optical absorption and refraction properties of these compounds. The studies revealed specific transitions and dispersion parameters, suggesting applications in the development of optical materials with tunable properties (El-Ghamaz et al., 2017).
Biological Applications
The exploration of pyrazole derivatives extends into the realm of bioactive compounds, where their interactions with biological targets are of significant interest. Modeling molecular interactions of pyrazole-based drug candidates against bacterial DNA gyrase, for example, highlighted the antimicrobial potential of these compounds, laying the groundwork for further development of pyrazole-derived antibiotics (Shubhangi et al., 2019).
Material Science Applications
Investigations into metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands showcased the potential of pyrazole derivatives in forming complex metal-organic frameworks (MOFs). These studies not only contribute to the understanding of the structural aspects of these complexes but also open avenues for their application in catalysis, gas storage, and separation technologies (Guerrero et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6-7(9(14)15)8(12(2)11-6)13-5-3-4-10-13/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMRGSQKSPROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N2C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152565-59-7 | |
Record name | 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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